(3S,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid
Overview
Description
“(3S,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1821737-68-1 . It has a molecular weight of 277.32 . The compound is also known by its IUPAC Name: (3S,5R)-1-[(benzyloxy)carbonyl]-5-methyl-3-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m1/s1 . This code provides a specific representation of the molecule’s structure, including its stereochemistry.Physical and Chemical Properties Analysis
The compound has a molecular weight of 277.32 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Synthesis of Carbapenem Antibiotics
The synthesis of carbapenem antibiotics involves complex chemical reactions that require precise stereochemical control. A study demonstrated the diastereoselective synthesis of 3,5-trans-(+)-(3R,5R)-3-carbomethoxycarbapenam from 3-hydroxypyridine, employing a piperidine–pyrrolidine ring-contraction reaction as a key step. This process highlighted the critical role of stereochemistry in synthesizing biologically active compounds, underscoring the importance of compounds like (3S,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid in medicinal chemistry (Tanaka, Sakagami, & Ogasawara, 2002).
Development of Heterocyclic Amino Acids
In medicinal chemistry, the synthesis of novel heterocyclic amino acids serves as the foundation for developing new therapeutic agents. Research into methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates has yielded new heterocyclic amino acids. These compounds, synthesized as N-Boc protected ester forms, provide versatile chiral building blocks for pharmaceutical development, showcasing the diverse applications of this compound derivatives (Matulevičiūtė et al., 2021).
Asymmetric Synthesis
Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the production of enantiomerically pure compounds. The synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, using this compound as a precursor, exemplifies the application of asymmetric synthesis techniques. This process is pivotal for producing edeine analogs and other biologically active molecules, highlighting the compound's significance in synthetic organic chemistry (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Safety and Hazards
Properties
IUPAC Name |
(3S,5R)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXQVSBDHHRLV-YPMHNXCESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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